molecular formula C10H11NO2 B12927372 5-methoxy-1-methyl-1H-indol-6-ol

5-methoxy-1-methyl-1H-indol-6-ol

Cat. No.: B12927372
M. Wt: 177.20 g/mol
InChI Key: FGOKATIHHQVOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1-methyl-1H-indol-6-ol (CAS 2380-82-7) is a substituted indole derivative of interest in organic chemistry and pharmaceutical research. The compound has a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol . Available data indicates it has a melting point of approximately 107.41 °C . Researchers value this structural motif as a building block for the synthesis of more complex molecules. Substituted indoles are fundamental scaffolds in medicinal chemistry and are often investigated for their potential biological activity. For instance, related 5-methoxyindole compounds are known to be studied in various research fields, including as intermediates in the synthesis of melatonin receptor ligands . This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions. For specific information on solubility, stability, and handling, please contact us directly.

Properties

IUPAC Name

5-methoxy-1-methylindol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-4-3-7-5-10(13-2)9(12)6-8(7)11/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOKATIHHQVOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methoxy-1-methyl-1H-indol-6-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone is reacted with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-methoxy-1-methyl-1H-indol-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce various reduced forms of the indole derivative.

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of derivatives related to 5-methoxy-1-methyl-1H-indol-6-ol. For instance, compounds derived from indole carboxylic acids have demonstrated significant antioxidant activity and inhibition of monoamine oxidase B (MAO-B), which is crucial in neurodegenerative diseases like Alzheimer's. These derivatives have shown the ability to protect neuronal cells from oxidative stress and neurotoxicity induced by agents such as 6-hydroxydopamine .

Case Study: Neuroprotection Against Oxidative Stress

In a study involving SH-SY5Y cells, derivatives of 5-methoxy-indole carboxylic acid exhibited strong neuroprotective effects by suppressing iron-induced lipid peroxidation and enhancing cell viability against oxidative stress . The compounds were also effective in increasing the permeability of the blood-brain barrier while maintaining tight junction integrity, suggesting their potential for treating neurodegenerative disorders.

Anticancer Activity

The indole scaffold is well-known for its anticancer properties. Compounds derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For example, a derivative demonstrated potent cytotoxicity against multiple human cancer cell lines, outperforming established chemotherapeutic agents by significant margins .

Case Study: Mechanism of Action

A specific study on an indole derivative showed that it caused cell-cycle arrest at the G2/M phase and induced apoptosis through the accumulation of reactive oxygen species. This mechanism underlines the potential of indole derivatives in cancer therapy, particularly in overcoming resistance to conventional treatments .

Antimicrobial Properties

The antimicrobial potential of this compound and its derivatives has also been explored. Research indicates that certain analogues exhibit inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans, making them candidates for developing new antimicrobial agents .

Case Study: Antifungal Activity

In a screening campaign, specific derivatives showed low minimum inhibitory concentration (MIC) values against C. neoformans, indicating strong antifungal activity without cytotoxic effects on human cells . This highlights the versatility of indole derivatives in addressing both bacterial and fungal infections.

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding the bioavailability and therapeutic efficacy of new compounds. Studies involving molecular docking and dynamic simulations have suggested that derivatives of this compound possess favorable drug-like properties, making them suitable candidates for further development in clinical settings .

Summary Table of Applications

Application AreaKey FindingsReferences
NeuroprotectionStrong antioxidant activity; protects neurons
AnticancerInduces apoptosis; effective against cancer cells
AntimicrobialEffective against MRSA and C. neoformans
PharmacokineticsFavorable drug-like properties

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, physicochemical properties, and applications of 5-methoxy-1-methyl-1H-indol-6-ol with analogous indole derivatives:

Compound Name Substituents CAS Number Molecular Formula Key Properties/Applications Source
This compound 5-OCH₃, 1-CH₃, 6-OH Not provided C₁₀H₁₁NO₂ Potential pharmacological agent Target compound
5-Methyl-1H-indol-6-ol 5-CH₃, 6-OH 1167056-18-9 C₉H₉NO Solid, polar solvent solubility
3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol 3-CH₂CH₂NH₂, 5-OCH₃, 6-OH 46397-71-1 C₁₁H₁₄N₂O₂ Possible neurotransmitter analog
5-Methoxy-1H-indol-4-ol 5-OCH₃, 4-OH 49635-16-7 C₉H₉NO₂ Different H-bonding capability
1-Methyl-1H-indol-5-ol 1-CH₃, 5-OH 1238196-62-7 C₉H₉NO Material science applications
3-Methyl-1H-indol-5-ol 3-CH₃, 5-OH 1125-40-2 C₉H₉NO Pharmaceutical intermediates

Key Research Findings

Substituent Position and Solubility :

  • The hydroxyl group at the 6-position in the target compound enhances solubility in polar solvents compared to 5-methoxy-1H-indol-4-ol (hydroxyl at 4-position), which may exhibit weaker hydrogen bonding due to steric hindrance .
  • The N-methyl group (1-CH₃) in the target compound increases lipophilicity and metabolic stability compared to N-unsubstituted analogs like 5-methyl-1H-indol-6-ol .

This contrasts with the target compound, where the 1-CH₃ group may reduce receptor affinity but improve pharmacokinetics . Compounds like 3-methyl-1H-indol-5-ol are used as intermediates in drug synthesis, highlighting the importance of methyl group positioning for downstream functionalization .

Synthetic Approaches :

  • Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is employed in synthesizing triazole-substituted indoles (e.g., and ). Similar strategies could functionalize the target compound’s indole core .
  • The methoxy group in the target compound may necessitate protection/deprotection steps during synthesis to avoid side reactions .

Material Science Applications :

  • 1-Methyl-1H-indol-5-ol is utilized in materials with tailored mechanical properties, suggesting that the target compound’s methoxy and hydroxyl groups could enable similar applications in polymer or sensor design .

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (Analogs)Characterization
1PPh3-CCl4, MeCN~50%NMR, HRMS
2H2, Pd/C~60%TLC, FTIR
3CH3I, K2CO3~40%NMR, HPLC

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Key signals include aromatic protons (δ 6.5–8.5 ppm) and methoxy/methyl groups (δ 3.2–4.0 ppm). For example, the methyl group at the 1-position appears as a singlet near δ 3.7 ppm .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 163.17 for the core structure) .
  • TLC: Use EtOAc:hexanes (70:30) for monitoring purity (Rf ~0.3–0.5) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

  • Data Collection: Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to enhance data quality.
  • Refinement: Employ SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution restraints .
  • Validation: Check for hydrogen bonding (e.g., O–H···N interactions) and π-π stacking in the crystal lattice using PLATON .

Example Workflow:

Grow single crystals via vapor diffusion (e.g., MeOH/CHCl3).

Solve structures using direct methods in SHELXS .

Refine anisotropic displacement parameters to resolve methyl/methoxy positional disorder .

Advanced: How can conflicting reports on COX-2 inhibition efficacy be reconciled?

Answer: Discrepancies may arise from:

  • Degradation: The compound degrades in aqueous media (t1/2 ~24–48 hrs), reducing bioactivity. Use fresh solutions or stabilize with antioxidants (e.g., ascorbic acid) .
  • Metabolites: Active metabolites (e.g., glucuronide conjugates) may contribute to observed effects. Quantify metabolites via LC-MS in assays .
  • Assay Conditions: Variations in enzyme sources (human vs. murine COX-2) or substrate concentrations can alter IC50 values. Standardize protocols using recombinant enzymes .

Basic: What stability considerations are essential for biological assays?

Answer:

  • Storage: Protect from light and moisture; store at –20°C under nitrogen .
  • Solubility: Use DMSO for stock solutions (≤10 mM) to prevent aggregation. Confirm solubility via dynamic light scattering .
  • pH Sensitivity: Avoid buffers with high basicity (pH >8), which accelerate degradation .

Advanced: How do substituent positions (e.g., methoxy vs. hydroxy) modulate receptor binding?

Answer:

  • Methoxy at C5: Enhances lipophilicity, improving membrane permeability (logP ~1.8 vs. 0.9 for 6-hydroxyindole) .

  • Hydroxy at C6: Facilitates hydrogen bonding with catalytic residues (e.g., COX-2 Tyr355). Replace with methyl to assess steric effects .

  • Comparative Data:

    DerivativeTarget Affinity (IC50)Solubility (mg/mL)
    5-MeO-6-OH2.1 µM (COX-2)0.8
    6-MeO-5-OH8.7 µM1.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.